molecular formula C18H20F2N2O2 B6072156 N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine

N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine

Número de catálogo B6072156
Peso molecular: 334.4 g/mol
Clave InChI: GRNYIUIESIDUEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine, also known as TAK-659, is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.

Mecanismo De Acción

Further studies are needed to elucidate the exact mechanism of action of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and its effects on the immune system.
5. Formulation development: Formulation development may be needed to improve the pharmacokinetic properties of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and increase its half-life.
Conclusion:
N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine is a promising small-molecule inhibitor of BTK with potential applications in the treatment of B-cell malignancies and autoimmune diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied in preclinical models, and it is currently being evaluated in clinical trials. Further research is needed to fully understand the potential of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and its future directions in the field of scientific research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to induce apoptosis in B-cells, and its potential use in the treatment of B-cell malignancies and autoimmune diseases. However, N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has some limitations, including its relatively short half-life and the need for further evaluation in clinical trials.

Direcciones Futuras

There are several future directions for the research and development of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine. These include:
1. Clinical trials: N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Further studies are needed to determine its safety and efficacy in humans.
2. Combination therapy: N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine may be used in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Combination therapy may enhance the efficacy of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine and reduce the risk of drug resistance.
3. Biomarker discovery: Biomarkers may be identified to predict the response to N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine in patients with B-cell malignancies and autoimmune diseases. This may help to identify patients who are most likely to benefit from N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine treatment.
4.

Métodos De Síntesis

The synthesis of N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 3,5-dimethyl-2-furoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(3,4-difluorophenyl)-piperidin-3-amine to give the desired product, N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine.

Aplicaciones Científicas De Investigación

N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has been shown to inhibit BTK signaling and induce apoptosis (programmed cell death) in B-cells. N-(3,4-difluorophenyl)-1-(3,5-dimethyl-2-furoyl)-3-piperidinamine has also demonstrated efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

Propiedades

IUPAC Name

[3-(3,4-difluoroanilino)piperidin-1-yl]-(3,5-dimethylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c1-11-8-12(2)24-17(11)18(23)22-7-3-4-14(10-22)21-13-5-6-15(19)16(20)9-13/h5-6,8-9,14,21H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNYIUIESIDUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.